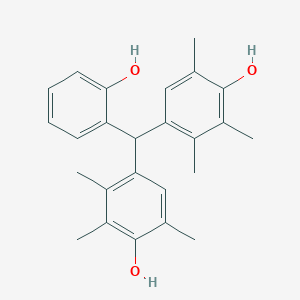

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

説明

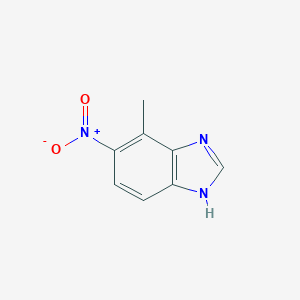

“4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)” is a chemical compound with the CAS number 184355-68-812. It has a molecular weight of 376.49 and a molecular formula of C25H28O312.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound consists of 25 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms12.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 551.7±45.0 °C at 760 mmHg, and a melting point of 206ºC2. It has a flash point of 244.4±23.3 °C2.科学的研究の応用

1. Antioxidant Ability and Docking Study

- Methods of Application: The compound was synthesized from the cyclization of the reduction product of bis Schiff bases with aryl aldehydes bearing phenolic hydroxyl in the presence of acetic acid . The antioxidant capability was screened by DPPH and FRAP assays .

- Results or Outcomes: The assays showed antioxidant capability more than BHT. Compounds 3b and 3c showed antioxidant capacity slightly less than ascorbic acid . The docking study demonstrated that the increase in hindrances around phenolic hydroxyl for the aryl attached position two for benzimidazole decrease the capability of interaction and give less bending and smaller docking score .

2. Antioxidant and Anticancer Activities

- Methods of Application: The derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) . They were evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties .

- Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard . Several derivatives proved to be cytotoxic in the RKO cell line .

3. Biomass-Derived Chemical Substitutes for Bisphenol A

- Summary of Application: This compound and its derivatives have been studied as potential biomass-derived substitutes for bisphenol A, a widely used chemical in plastics, adhesives, and thermal papers that is known for its endocrine disrupting properties and reproductive toxicity .

- Methods of Application: The review covers the most significant contributions that appeared in the time span January 2015–August 2019, describing the sustainable catalytic synthesis of rigid diols from biomass derivatives .

- Results or Outcomes: The focus is thereupon on heterogeneous catalysis, use of green solvents and mild conditions, cascade processes in one-pot, and continuous flow setups .

4. Ligand for Metal Complexes

- Summary of Application: A derivative of the compound, 4,4’-Methylenebis(2,6-di-tert-butylphenol), also known as H2-4DBP, could be used as a ligand to react with sets of M(OR)x and MRx .

- Methods of Application: The ligand possesses more flexibility than OBzP or catecholate derivatives, and the para-OH makes it of interest for controlled alcoholysis .

- Results or Outcomes: The ligand has been used in the synthesis of metal complexes .

5. Synthesis of Value-Added Chemicals from Renewable Sources

- Summary of Application: This compound and its derivatives have been used in the synthesis of value-added chemicals from renewable sources .

- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions under controlled conditions .

- Results or Outcomes: The outcomes include the production of value-added chemicals from renewable sources .

6. Controlled Alcoholysis

- Summary of Application: A derivative of the compound, 4,4’-Methylenebis(2,6-di-tert-butylphenol), also known as H2-4DBP, could be used as a ligand to react with sets of M(OR)x and MRx .

- Methods of Application: The ligand possesses more flexibility than OBzP or catecholate derivatives, and the para-OH makes it of interest for controlled alcoholysis .

- Results or Outcomes: The ligand has been used in the synthesis of metal complexes .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319)1.

将来の方向性

I couldn’t find specific information on the future directions of this compound.

Please note that this information is based on the available resources and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a chemistry expert.

特性

IUPAC Name |

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAQXRONBVEWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619616 | |

| Record name | 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) | |

CAS RN |

184355-68-8 | |

| Record name | 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)